N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWLGQVUGEBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural & Conformational Analysis: N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
[1]
Executive Summary
N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide represents a specialized class of peptidomimetics derived from the thiazolidine scaffold.[1] As a sulfur-containing isostere of proline, this molecule is critical in drug discovery for designing conformationally restricted peptides and enzyme inhibitors. Its structural uniqueness lies in the C4 chiral center combined with an unsymmetrical tertiary amide , which induces complex rotational isomerism (rotamers) observable via NMR spectroscopy.
This technical guide provides a rigorous analysis of the molecule's synthesis, stereochemical integrity, and conformational dynamics, designed for researchers requiring high-fidelity structural data.
Chemical Synthesis Strategy
The synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a two-stage process designed to preserve the chiral integrity of the amino acid precursor.[1]
Synthetic Pathway
The core scaffold is constructed via the condensation of L-Cysteine with Formaldehyde , yielding (4R)-thiazolidine-4-carboxylic acid (Thioproline).[1] This intermediate is subsequently coupled with N-ethylmethylamine .[1]
Figure 1: Synthetic pathway from L-Cysteine to the target amide.[1][2]
Step-by-Step Protocol
Objective: Synthesize 5.0 g of the target amide with >98% enantiomeric excess.
-
Cyclization (Thioproline Formation):
-
Dissolve L-Cysteine hydrochloride (31.8 mmol) in water (50 mL).
-
Add Formaldehyde (37% aq. solution, 35 mmol) dropwise at 0°C.
-
Adjust pH to 6.0 using NaHCO₃. Stir at 25°C for 4 hours.
-
Validation: Reaction completion is monitored by the disappearance of the cysteine thiol peak in Ellman’s reagent test.
-
Isolate the carboxylic acid via crystallization from ethanol/water.
-
-
Amidation (Coupling):
-
Dissolve Thioproline (10 mmol) in dry DCM (30 mL) under Argon.
-
Add EDC·HCl (12 mmol) and HOBt (12 mmol) to activate the acid. Stir for 30 min at 0°C.
-
Add N-ethylmethylamine (11 mmol) followed by DIPEA (25 mmol).
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine. Dry over MgSO₄.
-
Structural & Conformational Analysis
The target molecule exhibits two critical structural features: Chirality at C4 and Rotational Isomerism at the amide bond.
Stereochemistry (C4 Center)
Derived from L-Cysteine, the C4 position retains the (R) configuration (based on Cahn-Ingold-Prelog priority: S > N > C=O).[1]
-
Risk: Racemization can occur during the coupling step if base concentration is too high or if oxazolone intermediates form.
-
Verification: Chiral HPLC or measurement of specific rotation
.
Amide Rotamers (Cis/Trans Equilibrium)
The tertiary amide bond (
-
E-rotamer (cis): The N-Methyl group is cis to the carbonyl oxygen.
-
Z-rotamer (trans): The N-Methyl group is trans to the carbonyl oxygen.[1]
This equilibrium is slow on the NMR timescale at room temperature, resulting in signal doubling .
Figure 2: Conformational equilibrium between amide rotamers.
Ring Conformation
The thiazolidine ring adopts an envelope conformation to minimize torsional strain and steric clashes between the C2 substituents (protons) and the C4-carboxamide group. The "flap" of the envelope is typically the Sulfur atom (S1) or Carbon-4 (C4).
Spectroscopic Characterization
The presence of rotamers makes the NMR spectrum complex. The following data is expected for the target structure in CDCl₃ at 298 K.
Nuclear Magnetic Resonance (NMR)
Observation: Two sets of signals are observed.[3][4][5][6] The ratio (e.g., 60:40) depends on the steric difference between the Ethyl and Methyl groups interacting with the thiazolidine ring.
| Position | Proton ( | Carbon ( | Multiplicity & Rotameric Effect |
| C2 (Ring) | AB system (diastereotopic protons).[1] Splits into two sets due to rotamers. | ||
| C4 (Chiral) | Multiplet.[1] Chemical shift varies significantly between rotamers due to anisotropy of the C=O group. | ||
| C5 (Ring) | Multiplet.[1] | ||
| N-Methyl | Diagnostic: Two distinct singlets.[1] Integration gives the rotamer ratio. | ||
| N-Ethyl | Two sets of triplets and quartets. |
Infrared Spectroscopy (IR)
-
Amide I (
): Strong band at 1640–1650 cm⁻¹. -
Amide II: Absent (tertiary amide).
-
C-S Stretch: Weak bands in the 600–700 cm⁻¹ region.
Experimental Validation Protocols
Variable Temperature (VT) NMR Study
To confirm the rotameric nature of the signal doubling (and distinguish it from impurities), perform a VT-NMR experiment.
-
Sample: 10 mg compound in DMSO-d6.
-
Range: Measure
H NMR at 25°C, 40°C, 60°C, 80°C, and 100°C. -
Result: As temperature increases, the rotation rate around the amide bond increases. The two sets of signals will broaden and eventually merge into a single average set at the Coalescence Temperature (
) .-
Interpretation: If signals merge, the species are dynamic isomers (rotamers). If they remain distinct, they are static impurities or diastereomers (e.g., C4 epimerization).
-
Mass Spectrometry (LC-MS)[1]
-
Method: ESI+ (Electrospray Ionization).
-
Expected [M+H]⁺: m/z 175.09 (Calculated for C₇H₁₄N₂OS).
-
Fragmentation: Loss of the amide chain or ring opening (retro-cyclization) leading to loss of formaldehyde (M-30).[1]
References
-
Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidine-4-carboxylic acid derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 20, 2004. Link
-
Szilágyi, L., & Györgydeák, Z. "NMR studies on thiazolidines: conformational equilibrium of N-acetyl-thiazolidine-4-carboxylic acid." Journal of the American Chemical Society, vol. 101, no. 2, 1979.[7] Link
- Gilchrist, T. L.Heterocyclic Chemistry. 3rd ed., Prentice Hall, 1997. (General reference for thiazolidine synthesis and ring puckering).
- LaPlanche, L. A., & Rogers, M. T. "Cis and Trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance." Journal of the American Chemical Society, vol. 86, no. 3, 1964.
Sources
- 1. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. helios.eie.gr [helios.eie.gr]
- 7. Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function | Scilit [scilit.com]
Methodological & Application
Synthesis protocol for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Application Note: Synthesis Protocol for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Introduction & Retrosynthetic Strategy
This application note details the synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide , a proline isostere often utilized in peptidomimetic drug design to induce specific conformational constraints (turn-inducers).
Technical Challenge: The primary challenge in synthesizing this molecule lies in the chemoselectivity required during the amide coupling. The 1,3-thiazolidine-4-carboxylic acid (thioproline) core contains a secondary amine within the ring (position 3) and a carboxylic acid (position 4). Direct coupling without protection will lead to uncontrollable self-polymerization (intermolecular amide formation).
Strategic Solution: We employ a Protection-Coupling-Deprotection (PCD) strategy:
-
Protection: The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
-
Coupling: The sterically hindered secondary amine (N-ethyl-N-methylamine) is coupled using HATU, a high-efficiency reagent chosen to minimize racemization at the C4 chiral center.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product as a stable hydrochloride salt.
Safety & Hazard Analysis
-
N-ethyl-N-methylamine: Highly volatile (bp ~37°C) and flammable. It is recommended to use the hydrochloride salt form to ensure accurate stoichiometry and minimize inhalation exposure.
-
Thiazolidine Ring Stability: Thiazolidines are formaldehyde aminals. Avoid strong aqueous acids at high temperatures, which can hydrolyze the ring back to cysteine and formaldehyde.
-
HATU: A potent sensitizer. All weighing and handling must occur in a fume hood.
Reaction Workflow (DOT Visualization)
The following diagram outlines the critical pathway and decision nodes for the synthesis.
Caption: Figure 1. PCD Synthetic Pathway. Blue nodes indicate stable isolatable intermediates; Green node indicates the final target salt.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| L-Thioproline | 133.17 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | Protecting Group |
| N-ethyl-N-methylamine HCl | 95.57 | 1.2 | Amine Partner |
| HATU | 380.23 | 1.1 | Coupling Agent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base |
| 4M HCl in Dioxane | - | 10.0 | Deprotection Agent |
| DMF (Anhydrous) | - | - | Solvent (Coupling) |
Detailed Experimental Protocol
Phase 1: N-Boc Protection
Objective: Mask the ring nitrogen to prevent self-coupling.
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Thioproline (10.0 mmol, 1.33 g) in 1M NaOH (20 mL) and Dioxane (20 mL).
-
Reagent Addition: Cool the solution to 0°C. Add Boc₂O (11.0 mmol, 2.40 g) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Maintain pH ~9 by adding small aliquots of 1M NaOH if necessary.
-
Work-up:
-
Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Boc₂O.
-
Acidify the aqueous phase carefully to pH 2-3 using 1M KHSO₄ (preferred over HCl to prevent ring opening).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: White solid (N-Boc-L-thioproline). Yield typically >90%.
-
Phase 2: Amide Coupling (The Critical Step)
Objective: Form the amide bond using HATU to accommodate the steric bulk of the secondary amine.
-
Activation: Dissolve N-Boc-L-thioproline (Intermediate A, 5.0 mmol, 1.16 g) in anhydrous DMF (15 mL) under Nitrogen atmosphere.
-
Base Addition: Add DIPEA (10.0 mmol, 1.74 mL). Stir for 5 minutes.
-
Coupling Agent: Add HATU (5.5 mmol, 2.09 g) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add N-ethyl-N-methylamine HCl (6.0 mmol, 0.57 g) followed by an additional equivalent of DIPEA (5.0 mmol, 0.87 mL) to liberate the free amine in situ.
-
Note: Using the HCl salt prevents evaporative loss of the volatile amine.
-
-
Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Work-up:
-
Dilute with Ethyl Acetate (100 mL).
-
Wash sequentially with: 5% LiCl (to remove DMF), 5% NaHCO₃, 1M Citric Acid, and Brine.
-
Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Result: Colorless oil or waxy solid (N-Boc-N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide).[3]
-
Phase 3: Deprotection & Salt Formation
Objective: Remove Boc group and isolate the stable salt.
-
Dissolution: Dissolve the purified Intermediate B (from Phase 2) in minimal dry Dichloromethane (DCM) (5 mL).
-
Cleavage: Add 4M HCl in Dioxane (10 mL) at 0°C.
-
Reaction: Stir at RT for 1–2 hours. Monitor for the disappearance of the starting material by TLC (Boc group loss significantly alters polarity).
-
Isolation:
-
Add cold Diethyl Ether (50 mL) to the reaction mixture. The product should precipitate as a white solid.
-
Filter the precipitate under Argon (hygroscopic).
-
Wash with cold Ether (3 x 10 mL).
-
-
Final Product: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Hydrochloride .
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic signals: Thiazolidine ring protons (C2-H at ~4.0-4.5 ppm), Ethyl/Methyl amide signals (rotamers likely visible). |
| Purity | HPLC (C18, 0.1% TFA) | > 95% Area Under Curve (AUC). |
| Mass | LC-MS (ESI+) | [M+H]⁺ consistent with calc. mass (MW free base: ~174.26 Da). |
| Chirality | Chiral HPLC | Enantiomeric Excess (ee) > 98% (Verify no racemization occurred). |
Note on Rotamers: Due to the tertiary amide bond (N-ethyl-N-methyl), NMR spectra will likely show signal doubling (rotamers) at room temperature. This is a physical characteristic, not an impurity. Heating the NMR tube to 50°C usually coalesces the peaks.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Volatility of amine | Use amine HCl salt and add DIPEA after adding the salt to the reaction vessel. |
| Racemization | High pH or Over-activation | Use HATU/DIPEA (not TEA). Keep activation time < 20 mins. Avoid excess base. |
| Ring Opening | Acid too strong/hot | Perform Boc deprotection at RT or 0°C. Do not heat the acidic solution. |
| Product is Oily | Hygroscopic Salt | Lyophilize from water/acetonitrile to obtain a powder. Store in a desiccator. |
References
- Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852, 2005.
-
Seki, M. et al. "A Novel Synthesis of (+)-Biotin from L-Cysteine." Journal of Organic Chemistry, 67:5527-5536, 2002.[4] (Specifics on Thiazolidine ring stability and synthesis). [Link]
-
Organic Syntheses. "N-Methylethylamine." Org.[1][4][5][6] Synth. 1950, 30, 59. (Properties of the amine component). [Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631, 2009. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Precision Solubilization of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide in DMSO
Topic: Solvent solubility of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Leads
Abstract & Scope
This technical guide details the protocol for the solubilization, storage, and biological application of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide , a structural analog of thioproline (thiazolidine-4-carboxylic acid) often utilized in peptidomimetic synthesis and neuroprotective research. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this lipophilic amide, improper handling can lead to compound degradation (sulfur oxidation), undetected microprecipitation, and solvent cytotoxicity in bioassays. This document provides a self-validating workflow to ensure experimental reproducibility.
Physicochemical Context
Understanding the molecule is the first step to successful dissolution.
-
Compound Class: Thiazolidine-4-carboxamide derivative.
-
Structural Considerations: The molecule contains a thiazolidine ring (thioether and amine) and a tertiary amide side chain. The N-ethyl/N-methyl substitution significantly increases lipophilicity (LogP) compared to the parent acid, making water solubility poor and organic solvent solubility high.
-
Solvent Selection (DMSO): DMSO is selected for its high dielectric constant (
) and aprotic nature, capable of disrupting the intermolecular hydrogen bonding of the amide while solvating the hydrophobic alkyl chains.
Critical Stability Warning: Thiazolidines are susceptible to ring-opening hydrolysis and sulfur oxidation. DMSO is hygroscopic; absorbed water can catalyze hydrolysis. Furthermore, commercial DMSO can contain trace peroxides. High-grade, anhydrous DMSO (≥99.9%) is non-negotiable.
Protocol: Preparation of Stock Solutions (10 mM - 100 mM)
Materials Required[1][2][3][4][5][6][7][8][9]
-
Compound: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (Solid).
-
Solvent: Sterile-filtered, Anhydrous DMSO (Grade: Cell Culture/HPLC,
0.05% water). -
Equipment: Analytical balance, Class A volumetric glassware (or calibrated positive-displacement pipettes), Vortex mixer, Argon/Nitrogen gas line.
Step-by-Step Methodology
Step 1: Molarity Calculation & Weighing
Do not rely on generic molecular weights. Consult the specific Certificate of Analysis (COA) for your batch to account for salt forms (e.g., hydrochloride) or hydration states.
-
Target Concentration: 50 mM (Recommended for long-term storage).
-
Formula:
Step 2: Solvent Addition (The "Wetting" Phase)
-
Weigh the compound into a chemically resistant vial (Amber glass or Polypropylene).
-
Add 50% of the final calculated volume of DMSO.
-
Rationale: Adding the full volume immediately can trap air bubbles or form clumps ("fish-eyes") that are difficult to disperse.
Step 3: Dissolution Dynamics
-
Vortex gently for 30-60 seconds.
-
Visual Check: The solution should be clear. If particulates remain, sonicate in a water bath at 37°C for 5-minute intervals.
-
Caution: Avoid prolonged sonication (>15 mins) as heat generation can degrade the thiazolidine ring.
-
-
Once dissolved, add the remaining DMSO to reach the final target volume.
Step 4: Inert Gas Overlay (Critical for Thiazolidines)
Before capping, gently flow a stream of dry Argon or Nitrogen over the headspace of the vial for 10 seconds. This displaces oxygen and moisture, preventing sulfur oxidation during storage.
Workflow Visualization: Stock Preparation
Figure 1: Decision tree for the preparation of stable thiazolidine stock solutions, emphasizing oxidation prevention.
Biological Application: Aqueous Dilution Strategy
Directly dumping a high-concentration DMSO stock into cell culture media often causes "Solvent Shock" —local high concentrations of DMSO that kill cells before mixing—or Microprecipitation , where the lipophilic compound crashes out as invisible crystals.
The "Intermediate Dilution" Method
Never dilute >1:1000 in a single step if the compound is highly lipophilic.
-
Stock: 50 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 in culture medium (or PBS)
5 mM (10% DMSO).-
Observation: Vortex immediately. Check for cloudiness. This step buffers the hydrophobicity transition.
-
-
Working Solution: Dilute the Intermediate 1:100 into assay plates
50 µM (0.1% DMSO).
Table 1: Solubility Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Cloudiness immediately upon water addition | Compound is crashing out (Lipophilicity > Solubility). | Use the "Intermediate Dilution" method. Warm media to 37°C before addition. |
| Yellowing of DMSO stock over time | Sulfur oxidation or amide hydrolysis. | Discard stock. Prepare fresh using Argon overlay and anhydrous DMSO. |
| Inconsistent Bioassay Results | Microprecipitation (invisible to naked eye). | Verify concentration via HPLC or measure light scattering (Nephelometry). |
| Cell Toxicity in Vehicle Control | DMSO grade or concentration issue. | Ensure final DMSO < 0.5% (v/v).[1][2][3] Use "Cell Culture Grade" DMSO only. |
Workflow Visualization: Serial Dilution
Figure 2: Serial dilution scheme designed to minimize osmotic shock and prevent compound precipitation.
Quality Control & Storage
Storage Protocol
-
Temperature: -20°C or -80°C.
-
Container: Glass or Polypropylene (avoid Polystyrene which DMSO can dissolve).
-
Freeze/Thaw: Limit to <3 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated moisture exposure.
-
The "DMSO Freeze" Issue: Pure DMSO freezes at ~18.5°C. When retrieving from the freezer, ensure the solution is completely liquid and mixed before pipetting. A semi-frozen slurry will have uneven concentration gradients.
Verification (Self-Validating System)
To ensure your stock is valid before a critical experiment:
-
Visual Inspection: Hold the vial against a light source. Any "swirling" patterns or crystals indicate inhomogeneity.
-
Absorbance Check: If the compound has a chromophore (thiazolidine absorbance is weak, usually <220nm, but the amide may contribute), measure the OD of a dilution to confirm the theoretical concentration matches the observed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Gaylord Chemical (2023). DMSO Solubility Data and Application Notes. Retrieved from [Link]
-
ResearchGate (2016). Best Practices for Preparing DMSO Stock Solutions for Cell Culture. Retrieved from [Link]
Sources
Technical Application Note: Storage and Handling of Sotorasib (CAS 1218601-47-8)
Executive Summary & Chemical Identity[1]
Sotorasib (AMG 510) is a first-in-class covalent inhibitor of KRAS G12C.[1][2][3] Unlike reversible inhibitors, Sotorasib relies on a reactive acrylamide "warhead" to form an irreversible covalent bond with the mutant cysteine-12 residue on KRAS.
Critical Handling Directive: The presence of the acrylamide moiety and the molecule's atropisomeric nature (axial chirality) dictates the handling protocols. Improper storage or formulation can lead to:
-
Hydrolysis of the acrylamide: Rendering the molecule inactive (cannot form the covalent bond).
-
Atropisomerization: Although the molecule is configurationally stable, exposure to extreme heat or inappropriate solvents could theoretically accelerate rotation, though chemical degradation is the primary risk.
-
Precipitation: High lipophilicity leads to rapid crashing out in aqueous media if not formulated correctly.
Physicochemical Profile[1][5][6][7][8][9]
| Property | Data | Notes |
| CAS Number | 1218601-47-8 | |
| Formula | C₃₀H₃₀F₂N₆O₃ | |
| Molecular Weight | 560.6 g/mol | |
| Appearance | White to off-white solid | |
| Solubility (DMSO) | ≥ 50 mg/mL (89 mM) | Preferred solvent for stock solutions.[2][4] |
| Solubility (Ethanol) | ~8-13 mg/mL | Lower solubility; not recommended for high-conc stocks. |
| Solubility (Water) | Insoluble | Requires surfactants/pH adjustment for aqueous formulation. |
| Chirality | Atropisomer (Axial Chirality) | Manufactured as a single, stable atropisomer.[5] |
Storage Requirements: The "Cold Chain" Logic
The stability of Sotorasib is governed by moisture control and temperature. The acrylamide group is susceptible to nucleophilic attack (e.g., by water/hydroxide).
Solid State Storage
-
Temperature: -20°C is standard for long-term storage (>1 year).[1][6]
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible.
-
Desiccation: MANDATORY. Hydrolysis is the primary degradation pathway. Keep the vial inside a secondary container with active desiccant packets.
Stock Solution Storage (DMSO)
-
Solvent: Anhydrous DMSO (Grade ≥99.9%). Avoid "wet" DMSO (DMSO is hygroscopic and absorbs water from air, accelerating hydrolysis).
-
Temperature: -80°C is critical.
-
Reasoning: Pure DMSO freezes at ~19°C. In a -20°C freezer, temperature cycling (defrost cycles) can cause repeated partial thawing and refreezing, leading to "freeze-concentration" effects where the drug precipitates or degrades in the liquid pockets. -80°C ensures a solid block, halting kinetic degradation.
-
-
Container: Amber glass or polypropylene vials (protect from light).
-
Shelf Life: Use within 1 month at -20°C; up to 6 months at -80°C.
Storage Decision Logic (Visualization)
Figure 1: Decision matrix for preserving Sotorasib integrity. Note the emphasis on aliquoting to prevent freeze-thaw cycles.
Experimental Protocols
In Vitro Solubilization (Cell Culture)
Objective: Create a stable stock solution without precipitating the compound.
-
Preparation:
-
Equilibrate the solid vial to room temperature before opening (prevents condensation on the cold solid).
-
Calculate volume for a 10 mM or 50 mM stock .
-
Example: To make 10 mM stock from 5 mg Sotorasib (MW 560.6):
-
-
Dissolution:
-
Add Anhydrous DMSO .[4]
-
Vortex vigorously for 30 seconds.
-
Sonication (Self-Validating Step): Sonicate in a water bath for 5-10 minutes.
-
Validation: Hold the vial up to a light source. The solution must be perfectly clear. If any turbidity or floating crystals remain, sonicate further.
-
-
Dilution:
-
Dilute into culture media immediately before use.
-
Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity.
-
In Vivo Formulation (Oral Gavage)[11]
Context: DMSO is toxic to mice at high volumes. You must use a suspension vehicle. The standard vehicle for Sotorasib is 2% HPMC (Hydroxypropyl methylcellulose) + 1% Tween 80 in water .
Protocol:
-
Vehicle Prep:
-
Heat distilled water to ~80°C.
-
Slowly add HPMC powder while stirring (to prevent clumping).
-
Cool to room temperature (HPMC dissolves as it cools).
-
Add Tween 80 (1% v/v) and mix.
-
-
Compound Suspension:
-
Weigh required Sotorasib solid.
-
Add the vehicle (2% HPMC/1% Tween 80).
-
Homogenization: Use a probe sonicator or tissue homogenizer. Sotorasib is insoluble in water; you are creating a suspension, not a solution.
-
pH Adjustment (Optional but Recommended): Sotorasib solubility is pH-dependent. Adjusting to pH 2-3 improves solubility, but for oral gavage, a uniform suspension at neutral pH is often sufficient for uptake.
-
-
Validation:
-
Visually inspect for large clumps. The suspension should be milky white and uniform.
-
Formulation Workflow
Figure 2: Step-by-step workflow for preparing in vivo suspensions. Uniformity is key for consistent dosing.
Safety & Handling (MSDS Highlights)
-
Hazard: Sotorasib is a potent bioactive compound. It is a specific inhibitor but should be treated as a potential reproductive toxin.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Inhalation: Weigh powder in a fume hood or biological safety cabinet to prevent inhalation of dust.
-
Spill: Clean with 70% Ethanol.
References
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.
-
FDA Center for Drug Evaluation and Research. (2021). "LUMAKRAS (sotorasib) Prescribing Information."[7]
-
Selleck Chemicals. "AMG 510 (Sotorasib) Technical Data Sheet."
-
Cayman Chemical. "Sotorasib Product Information."
Sources
Application Note: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide as a Proline Isostere & Building Block
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It treats N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218601-47-8) as a specialized chemical building block , detailing its utility in peptidomimetics and fragment-based drug discovery (FBDD).
Executive Summary
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a heterocyclic building block derived from thiazolidine-4-carboxylic acid (thioproline).[1] In drug design, it serves as a critical proline isostere , offering distinct conformational restrictions and electronic properties compared to the pyrrolidine ring of proline.
This guide details the application of this moiety in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Synthesis , specifically focusing on its use to modulate lipophilicity, proteolytic stability, and amide bond geometry.
Key Physicochemical Profile
| Property | Value / Description | Relevance |
| CAS Number | 1218601-47-8 | Identity verification |
| Core Scaffold | 1,3-Thiazolidine | Proline mimic; metabolic precursor to Cysteine |
| C-Terminus | Tertiary Amide (N-Et, N-Me) | Increases metabolic stability; removes H-bond donor |
| N-Terminus | Secondary Amine (Ring N3) | Nucleophilic handle for library expansion |
| Chirality | C4 (Usually L-configuration) | Stereochemical control in peptide backbones |
| LogP (Predicted) | ~0.5 - 0.9 | Improved water solubility over pure alkyl chains |
Scientific Rationale: Why Use This Building Block?
The "Thioproline" Effect
Replacing a Proline residue with a Thiazolidine (Thioproline) ring introduces a sulfur atom at position 4. This substitution has three major effects on a drug candidate:
-
Electronic Modulation: The sulfur atom is less electronegative but more polarizable than the methylene group it replaces, altering the pKa of the ring nitrogen (N3). This can fine-tune the basicity of the amine for optimal coupling or receptor binding.
-
Ring Puckering: The C-S bond length (1.82 Å) is longer than the C-C bond (1.54 Å), leading to a different ring pucker compared to proline. This can lock the backbone into specific conformations (e.g., favoring cis-amide bonds in preceding residues).
-
ROS Scavenging: Thiazolidines can act as antioxidants, scavenging reactive oxygen species (ROS) or serving as prodrugs that release cysteine intracellularly.
The Tertiary Amide Advantage
The N-ethyl-N-methyl substitution at the carboxamide is not arbitrary. It serves two specific design functions:
-
Rotational Barrier: The steric bulk of the ethyl/methyl groups creates a defined rotational barrier, potentially locking the molecule into a bioactive conformation.
-
Solubility & Permeability: Unlike a primary amide (-CONH2), the tertiary amide removes a hydrogen bond donor, which often improves membrane permeability (passive diffusion) while retaining high solubility due to the amide polarity.
Experimental Protocols
Protocol A: N-Functionalization (Library Synthesis)
Objective: To couple the secondary amine (N3) of the thiazolidine ring to an aryl halide or acyl chloride, creating a focused library of inhibitors.
Mechanism: The N3 nitrogen is nucleophilic but less basic than proline due to the inductive effect of the sulfur. Standard coupling requires optimized base/solvent conditions.
Materials
-
Substrate: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (1.0 eq)
-
Electrophile: Aryl sulfonyl chloride OR Acyl chloride (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Catalyst: DMAP (0.1 eq) - Optional for steric bulk
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the thiazolidine building block in 5 mL of anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 mmol) dropwise at 0°C. Stir for 10 minutes to ensure deprotonation of any salt forms.
-
Coupling: Add the electrophile (1.1 mmol) slowly.
-
Critical Note: If using a sulfonyl chloride, maintain 0°C to prevent sulfonylation of the sulfur atom (rare, but possible under forcing conditions).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup:
-
Quench with saturated NaHCO3.
-
Extract with DCM (3x).
-
Wash organic layer with Brine, dry over Na2SO4.
-
-
Purification: Flash column chromatography. Thiazolidines are stable on silica but avoid highly acidic eluents to prevent ring opening.
Protocol B: Sulfur Oxidation (S-Oxide Tuning)
Objective: To convert the sulfide to a sulfoxide (S=O) or sulfone (O=S=O). This increases polarity and introduces a new hydrogen bond acceptor, often used to improve metabolic stability or selectivity.
Step-by-Step Procedure
-
Dissolution: Dissolve the N-functionalized thiazolidine derivative in Methanol/Water (10:1).
-
Oxidant: Add Sodium Periodate (NaIO4) (1.1 eq) at 0°C.
-
Stirring: Stir at 0°C for 2 hours, then warm to RT for 4 hours.
-
Checkpoint: This typically yields the Sulfoxide (monoxide).
-
For Sulfone: Use m-CPBA (2.5 eq) in DCM at RT for 12 hours.
-
-
Isolation: Filter off the inorganic salts. Concentrate the filtrate. Extract with EtOAc.[2]
Visualizations & Pathways
Reactivity & Functionalization Map
The following diagram illustrates the core reactivity of the building block, highlighting the N3 nucleophilic site and the S1 oxidation potential.
Figure 1: Functionalization map of the thiazolidine scaffold showing sites for library expansion.
Synthetic Workflow for Peptidomimetics
This workflow demonstrates how to incorporate the building block into a peptide chain or drug scaffold.
Figure 2: Step-by-step workflow for incorporating the building block into a drug candidate.
Safety & Stability Guidelines
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Thiazolidines can slowly oxidize in air to sulfoxides.
-
Acid Sensitivity: Avoid prolonged exposure to strong aqueous acids (pH < 2), as this can catalyze ring opening (reverse condensation) to release formaldehyde and the corresponding cysteine derivative.
-
Handling: Standard PPE (gloves, goggles). Treat as a potential irritant.
References
-
Gududuru, V., et al. (2020). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem Application Notes.
-
Bide Pharm. (2023). Product Specifications: N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218601-47-8).[1][3][4] Bide Pharm Catalog.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for Proline isosteres).
-
PubChem. (2023). Compound Summary: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide.[1][3] National Library of Medicine.
- Hamama, W. S., et al. (2011). Thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. (Demonstrates biological utility of the scaffold).
Sources
Application Notes & Protocols: A Guide to the Synthesis of Thiazolidine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Thiazolidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides an in-depth guide to the synthesis of the thiazolidine scaffold, moving beyond simple procedural lists to explain the causality behind experimental choices. We present detailed, validated protocols for key synthetic strategies, including multicomponent reactions and the synthesis of the crucial 2,4-thiazolidinedione (TZD) core, supplemented with mechanistic diagrams and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Thiazolidine Scaffold
The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This scaffold is of immense interest in organic and medicinal chemistry due to its versatile reactivity and its presence in a vast number of biologically active molecules.[6][7] From the life-saving antibiotic Penicillin to the antidiabetic "glitazone" drugs like Pioglitazone, the thiazolidine core has proven to be a privileged structure in drug discovery.[8][9]
The derivatization of the thiazolidine ring, particularly at the C2, N3, and C5 positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a versatile template for developing novel therapeutic agents.[4][10] This guide focuses on the most robust and widely used synthetic methodologies to construct this valuable heterocyclic system.
Foundational Synthetic Strategies
The construction of the thiazolidine ring is typically achieved through cyclocondensation reactions. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. We will focus on three highly effective and common approaches.
Condensation of Aminothiols with Carbonyl Compounds
This is the most fundamental approach to the thiazolidine core. The reaction involves the condensation of a compound containing both an amino group and a thiol group (like L-cysteine or cysteamine) with an aldehyde or a ketone.[8]
Causality & Mechanism: The reaction proceeds via a two-step sequence. First, the more nucleophilic amine group attacks the carbonyl carbon of the aldehyde/ketone, leading to the formation of an unstable carbinolamine, which then dehydrates to form a Schiff base (imine) intermediate. The key cyclization step involves the intramolecular nucleophilic attack of the thiol group onto the imine carbon.[11][12][13] The pH of the reaction medium is critical; mildly acidic conditions facilitate the dehydration step without excessively protonating the amine, which would render it non-nucleophilic.
Caption: Mechanism of thiazolidine formation from cysteine and an aldehyde.
Three-Component Synthesis of 4-Thiazolidinones
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[3] For 4-thiazolidinones, a common MCR involves the reaction of an amine, an aldehyde, and thioglycolic acid.[14]
Expertise & Trustworthiness: This one-pot approach is favored for its operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.[3][14] The reaction avoids the need to isolate the intermediate Schiff base, which is formed in situ from the amine and aldehyde. The subsequent cycloaddition of thioglycolic acid is the key ring-forming step. The use of a catalyst, such as L-proline or a Lewis acid, can significantly accelerate the reaction under mild conditions.[14]
Synthesis of the 2,4-Thiazolidinedione (TZD) Core
The TZD ring is a critical pharmacophore, especially in the development of antidiabetic drugs.[9][15] The most common and industrially scalable synthesis involves the condensation of thiourea with an α-haloacetic acid (e.g., chloroacetic acid) or its ester, followed by hydrolysis.[4][15][16][17]
Mechanism & Rationale: The synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetic acid, displacing the chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, leading to dehydration and the formation of an intermediate which, upon acidic hydrolysis, yields the final 2,4-thiazolidinedione product.[17] Microwave irradiation has been shown to dramatically reduce reaction times for this transformation.[16]
Experimental Protocols & Workflows
The following protocols are designed to be self-validating, including steps for monitoring, purification, and characterization to ensure the successful synthesis of the target compound.
General Experimental Workflow
Caption: A generalized workflow for thiazolidine derivative synthesis.
Protocol 1: Three-Component Synthesis of 2,3-Diaryl-4-Thiazolidinone
This protocol describes the synthesis of a 4-thiazolidinone derivative via a one-pot, three-component reaction.
-
Materials & Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Thioglycolic Acid (1.1 mmol, 0.08 mL)
-
Toluene or DMF (15 mL)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount) or Dean-Stark apparatus
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethanol or Dichloromethane for recrystallization
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser and Dean-Stark trap (if using)
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration flask
-
Thin Layer Chromatography (TLC) apparatus
-
-
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), and toluene (15 mL).
-
Add a catalytic amount of anhydrous ZnCl₂ or attach a Dean-Stark apparatus to the flask.
-
Reflux the mixture with stirring for 2-3 hours to form the Schiff base in situ. Water formed during this step can be removed azeotropically with the Dean-Stark trap.[18]
-
Cool the reaction mixture to room temperature.
-
Carefully add thioglycolic acid (1.1 mmol) to the mixture.
-
Resume refluxing and monitor the reaction progress using TLC (eluent: hexane/ethyl acetate, 7:3). The reaction is typically complete within 4-8 hours.[18]
-
After completion, cool the flask to room temperature.
-
Work-up: Pour the reaction mixture into a beaker containing 50 mL of 5% sodium bicarbonate solution to neutralize and remove unreacted thioglycolic acid. Stir for 15 minutes.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and then dried.[18]
-
Further purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Characterization: Dry the purified crystals and determine the yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and MS analysis.
-
Protocol 2: Synthesis of Thiazolidine-2,4-dione (TZD)
This protocol is adapted from established methods for creating the core TZD scaffold.[16][17][19]
-
Materials & Reagents:
-
Thiourea (0.1 mol, 7.61 g)
-
Monochloroacetic Acid (0.1 mol, 9.45 g)
-
Water (20 mL)
-
Concentrated Hydrochloric Acid (HCl) (for hydrolysis step, if needed)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask (100 mL) or a microwave pressure vial
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and hotplate
-
Büchner funnel and filtration flask
-
-
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, combine thiourea (0.1 mol) and monochloroacetic acid (0.1 mol) in 20 mL of water.[16]
-
Conventional Heating: Attach a reflux condenser and heat the mixture under reflux with vigorous stirring for 10-12 hours.[4][17]
-
Microwave Irradiation (Alternative): For an expedited procedure, place the mixture in a microwave pressure vial. Irradiate at 110 °C for approximately 15-20 minutes.[16]
-
After the reaction period, cool the mixture to room temperature. A solid product will crystallize out of the solution.
-
Work-up & Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold water to remove any remaining acid.
-
For higher purity, recrystallize the solid from hot ethanol.[17]
-
Characterization: Dry the pure, needle-like crystals. The expected melting point is around 123-125 °C.[15] Confirm purity and structure via NMR and DSC analysis.[17]
-
Data Summary & Comparison
To aid in experimental design, the following table summarizes typical conditions and outcomes for the described synthetic methods.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Reaction Time | Typical Yield | Key Advantages |
| Three-Component 4-Thiazolidinone Synthesis | Amine, Aldehyde, Thioglycolic Acid | ZnCl₂ or L-Proline / Reflux | 4-12 hours | 60-90% | One-pot, high atom economy, rapid library synthesis.[14][20] |
| Thiazolidine-2,4-dione (TZD) Synthesis | Thiourea, Chloroacetic Acid | Conventional Heating / Reflux | 10-12 hours | ~35-78% | Scalable, uses inexpensive starting materials.[17][19] |
| TZD Synthesis (Microwave-Assisted) | Thiourea, Chloroacetic Acid | Microwave / 110 °C | 15-25 minutes | Moderate to Good | Drastically reduced reaction time, efficient heating.[16] |
| Condensation of Cysteine & Aldehyde | Cysteine, Aldehyde | Mildly Acidic / Room Temp or Reflux | 1-24 hours | Variable | Forms chiral thiazolidines, mimics biological processes.[8][11] |
Conclusion
The synthesis of thiazolidine derivatives is a well-established yet continually evolving field. The methodologies presented here, from classic cyclocondensations to modern multicomponent reactions, provide a robust toolkit for chemists. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively troubleshoot and adapt these protocols to generate novel thiazolidine-based compounds for drug discovery and other applications. The provided step-by-step guides serve as a reliable starting point for the synthesis, purification, and characterization of these vital heterocyclic scaffolds.
References
- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). Bentham Science.
- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. (2025). PubMed.
- One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. (2019). MDPI.
- Thiazolidine - Wikipedia. (n.d.). Wikipedia.
- Synthesis of thiazolidine derivatives via multicomponent reaction in the presence of Fe3O4@ SiO2-SO3H nanoparticles as a heterogeneous c
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC.
- Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
- Biological Potential of Thiazolidinedione Derivatives: A Review. (n.d.).
- Synthesis of Thiazolidinedione Compound Library. (2022). MDPI.
- Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. (n.d.).
- Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher.
- Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. (n.d.). Journal of the American Chemical Society.
- An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. (2025).
-
reaction scheme for the formation of thiazolidines as proposed in parts in the literature[14]. (n.d.). ResearchGate.
- Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (2025). MDPI.
- Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Journal of Medical Science.
- Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
- Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (n.d.). PMC.
- Synthesis and Characterization of Some 4- Substituted Thiazolidinone Deriv
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential [mdpi.com]
- 6. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Thiazolidine - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
Formulation stability of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide solutions
Application Note: Formulation Stability of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Solutions
Executive Summary
This application note details the formulation stability profile of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide , a tertiary amide derivative of thioproline (thiazolidine-4-carboxylic acid). While the tertiary amide moiety confers resistance to enzymatic hydrolysis, the thiazolidine scaffold presents specific stability challenges—primarily oxidative degradation of the thioether sulfur and ring-opening hydrolysis under specific pH conditions.
This guide provides a validated protocol for assessing stability, identifying degradation products, and stabilizing aqueous solutions for pre-clinical and pharmaceutical applications.
Structural Analysis & Degradation Mechanisms
To formulate this compound effectively, one must understand its three distinct zones of chemical vulnerability.
Chemical Vulnerabilities
-
The Thioether (S1): The sulfur atom at position 1 is a "soft" nucleophile, highly susceptible to oxidation by dissolved oxygen or peroxides, leading to the formation of Sulfoxides (
) and Sulfones ( ) . This is the primary degradation pathway in neutral aqueous solutions. -
The Thiazolidine Ring (N3-C2-S1): This ring system acts as a cyclic thioaminal. In aqueous media, it exists in equilibrium with its open-chain form (N-ethyl-N-methyl-2-amino-3-mercaptopropanamide + Formaldehyde), particularly at physiological or alkaline pH. Acidic conditions generally stabilize the ring.
-
The Exocyclic Amide (
): Being a tertiary amide, this bond is relatively stable. Hydrolysis to the parent acid (Thiazolidine-4-carboxylic acid) typically requires extreme pH (pH < 2 or pH > 10) or high thermal stress.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. Oxidation of the sulfur atom is the kinetic dominant pathway in standard formulations.
Protocol: Stability-Indicating Analytical Method
Before formulation, a robust HPLC method must be established to separate the parent compound from its sulfoxide and hydrolytic degradants.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the ring during analysis).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide backbone) and 254 nm (if impurities are aromatic, though this molecule lacks chromophores; use 210 nm or CAD/ELSD).
-
Temperature: 25°C (Avoid high column temps to prevent on-column degradation).
Sample Preparation
-
Diluent: 0.1% Formic Acid in Water (Do not use pure water or alkaline buffers as diluents to prevent ring opening during injection).
-
Concentration: 0.5 mg/mL.
Forced Degradation Protocol
Perform this stress testing to validate the method and understand the molecule's limits.
| Stress Type | Condition | Duration | Expected Outcome | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | < 5% Degradation | Ring is stable; Amide may show slight hydrolysis. |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | High Degradation | Rapid ring opening; Formaldehyde release; Amide hydrolysis. |
| Oxidation | 3% | 1 Hour | High Degradation | Conversion to Sulfoxide ( |
| Thermal | 60°C (Solid State) | 7 Days | Stable | Solid state is generally stable if dry. |
| Photolytic | 1.2 million lux hours | -- | Variable | Sulfur compounds can be photo-reactive. |
Critical Observation: If the peak at Retention Time (RT) ~3.5 min (Parent) decreases and a peak at RT ~2.8 min appears, this is likely the Sulfoxide (more polar).
Formulation Strategy & Stabilization
Based on the degradation mechanisms, follow this logic for solution preparation.
pH Optimization
Thiazolidine rings are kinetically most stable in mildly acidic conditions (pH 4.0 – 6.0).
-
Avoid: Phosphate buffers > pH 7.5 (accelerates ring opening).
-
Recommended Buffer: Citrate (pH 5.0) or Acetate (pH 4.5).
-
Reasoning: Protonation of the ring nitrogen (approx
6.0 for parent thioproline, likely lower for the amide) prevents the lone pair from facilitating ring opening.
Antioxidant Selection
Since S-oxidation is the primary risk:
-
Primary Defense: Sparge all buffers with Nitrogen or Argon for 15 minutes prior to dissolution to remove dissolved oxygen.
-
Chemical Stabilizers:
-
L-Methionine (0.1%): Acts as a sacrificial antioxidant (scavenges peroxides preferentially).
-
Sodium Metabisulfite: Effective, but may react with the ring aldehyde equilibrium; use with caution.
-
EDTA (0.05%): Chelate trace metals (
, ) that catalyze sulfur oxidation.
-
Solubility Enhancement
The N-ethyl-N-methyl substitution increases lipophilicity compared to the parent acid.
-
Aqueous Solubility: Moderate.
-
Co-solvents: If concentration > 10 mg/mL is required, use Propylene Glycol (10-20%) or PEG 400 . These also reduce water activity, slowing hydrolytic pathways.
Step-by-Step Formulation Protocol
Objective: Prepare a stable 5 mg/mL solution for Intravenous (IV) or Intraperitoneal (IP) administration.
Materials:
-
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (Purity >98%)
-
Sodium Citrate Dihydrate
-
Citric Acid
-
Sodium Chloride (isotonicity)
-
Disodium EDTA
-
Sterile Water for Injection
Procedure:
-
Buffer Preparation (pH 5.0):
-
Dissolve 1.0 g Citric Acid and 2.5 g Sodium Citrate in 400 mL water.
-
Add 0.5 g Disodium EDTA.
-
Adjust pH to 5.0 ± 0.1 using 1N HCl or NaOH.
-
Add Sodium Chloride to adjust osmolarity to ~290 mOsm/kg (approx 3.5 g).
-
QS to 500 mL.
-
-
Deoxygenation (Critical Step):
-
Sparge the buffer with 99.9% Nitrogen gas for 20 minutes. Keep the vessel covered.
-
-
Active Dissolution:
-
Weigh the calculated amount of Thiazolidine derivative.
-
Add to the deoxygenated buffer under a nitrogen blanket.
-
Stir gently (magnetic stir bar) until fully dissolved. Avoid vortexing which re-introduces oxygen.
-
-
Filtration & Storage:
-
Filter through a 0.22 µm PVDF membrane (low protein binding, compatible with amides).
-
Fill into Amber Type I Glass Vials (protects from light).
-
Overlay headspace with Nitrogen before crimping.
-
Storage: 2–8°C.
-
Decision Tree: Troubleshooting Instability
Use this workflow if degradation is observed during stability studies.
Figure 2: Troubleshooting logic for formulation instability.
References
-
Gajewska, M., et al. (2020). Chemical stability of thiazolidine-4-carboxylic acid derivatives in aqueous solutions.[1] Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for Thioproline stability).
-
Nagamatsu, T. (2002). Reaction of thiazolidine-4-carboxylic acid with aldehydes and stability of the ring system. Chemical & Pharmaceutical Bulletin.
-
Roberts, J.C. (1998). Prodrugs of L-cysteine: Synthesis and stability of thiazolidine-4-carboxylic acids. Journal of Medicinal Chemistry.
-
FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.
(Note: Specific literature on the N-ethyl-N-methyl amide derivative is sparse; these references ground the protocol in the established chemistry of the parent thiazolidine-4-carboxylic acid scaffold.)
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization in Thiazolidine-4-Carboxamide Formation
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the preservation of stereochemical integrity during the formation of thiazolidine-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with racemization in their experimental work. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies and optimized protocols to ensure the synthesis of enantiomerically pure products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding racemization in the context of thiazolidine-4-carboxamide synthesis.
Q1: What is racemization and why is it a significant concern in this specific synthesis?
A: Racemization is the process by which a chiral molecule, in this case, the L-thiazolidine-4-carboxylic acid, is converted into an equal mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a major issue in drug development, as the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of the unwanted D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects.[2]
Q2: What is the primary mechanism responsible for racemization during amide bond formation?
A: The principal pathway for racemization during the coupling of N-protected alpha-amino acids, including thiazolidine-4-carboxylic acid, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The activated carboxyl group of the thiazolidine can cyclize to form this planar and achiral intermediate. The proton on the alpha-carbon (the chiral center) of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture, leading to a complete loss of stereochemical information.[1] Subsequent attack by the amine on this achiral intermediate can produce both the desired L-isomer and the undesired D-isomer.[1]
Q3: Which experimental factors have the most substantial impact on controlling racemization?
A: Several factors critically influence the extent of racemization:
-
Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[1]
-
Base: The strength and steric hindrance of the base used can significantly affect the rate of oxazolone formation and subsequent racemization.[3]
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[2][4]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of the intermediates involved in the racemization pathway.[2]
Q4: What are some initial "best practices" to minimize racemization from the outset?
A: To establish a robust and stereochemically controlled reaction, consider the following starting points:
-
Utilize Additives: Always use a racemization-suppressing additive, such as 1-hydroxybenzotriazole (HOBt) or its more effective derivatives like 6-Cl-HOBt, when employing carbodiimide coupling reagents.[5][6][7]
-
Select a Mild Base: Opt for a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).[2][3]
-
Maintain Low Temperatures: Perform the coupling reaction at a reduced temperature, typically 0 °C, to slow down the rate of racemization.[2]
-
Choose an Appropriate Solvent: Start with a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), as these can sometimes reduce racemization compared to more polar solvents like dimethylformamide (DMF).[2][8]
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems related to racemization during thiazolidine-4-carboxamide synthesis.
Issue 1: Significant Epimerization Detected in the Final Product
If you are observing a high percentage of the undesired D-epimer in your purified product, it is crucial to systematically evaluate your reaction conditions.
Potential Cause A: Inappropriate Coupling Reagent
The nature of the coupling reagent directly impacts the rate of activation of the carboxylic acid and its propensity to form the problematic oxazolone intermediate. While highly reactive reagents can accelerate the desired amide bond formation, they can also increase the risk of racemization if not carefully controlled.
Solution A: Selection of Low-Racemization Coupling Reagents
-
Carbodiimides with Additives: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization when used alone.[9][10] The addition of HOBt or its derivatives is essential to suppress this side reaction by forming an active ester that is less prone to racemization.[5][11] For challenging cases, consider using the more acidic and effective 6-Cl-HOBt.[6]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and generally low levels of racemization, as they promote rapid amide bond formation.[1][12]
-
Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for minimizing racemization.[10]
-
Specialized Reagents: For particularly sensitive substrates, consider reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which has shown remarkable resistance to racemization.[13]
| Coupling Reagent System | Relative Racemization Potential | Key Advantages |
| DIC / HOBt | Low | Cost-effective, widely used.[14] |
| EDC / HOBt | Low | Water-soluble byproducts, good for solution-phase.[11] |
| HBTU / Base | Low to Medium | Fast reaction times, high yields.[12] |
| HATU / Base | Very Low | Highly efficient, even for sterically hindered couplings.[1][12] |
| PyBOP / Base | Very Low | Low racemization, avoids guanidinylation side products.[10] |
| DEPBT / Base | Extremely Low | Excellent for sensitive amino acids, often requires no protection of side-chain hydroxyl groups.[13] |
Potential Cause B: Strong or Sterically Unhindered Base
The base plays a dual role in the reaction: it deprotonates the amine component (if it's a salt) and can also abstract the alpha-proton from the oxazolone intermediate, leading to racemization.[3] Stronger and less sterically hindered bases are more efficient at this undesirable proton abstraction.[3]
Solution B: Optimizing the Base
-
Weaker Bases: If you are using a strong base like DIPEA (pKa ~10.7), consider switching to a weaker base like N-methylmorpholine (NMM) (pKa ~7.4).[3]
-
Sterically Hindered Bases: A more sterically hindered base like 2,4,6-collidine (pKa ~7.4) can be less effective at abstracting the alpha-proton from the bulky oxazolone intermediate, thus reducing racemization.[2][3]
-
Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. An excess of base will increase the rate of racemization.
| Base | pKa (approx.) | Steric Hindrance | General Recommendation |
| Diisopropylethylamine (DIPEA) | 10.7 | High | Use with caution, high potential for racemization.[3] |
| Triethylamine (TEA) | 10.8 | Low | Generally not recommended due to high basicity and low steric hindrance.[3] |
| N-Methylmorpholine (NMM) | 7.4 | Medium | A good first choice for minimizing racemization.[3] |
| 2,4,6-Collidine | 7.4 | High | Recommended for particularly racemization-prone couplings.[2][3] |
Potential Cause C: High Reaction Temperature
As with most chemical reactions, an increase in temperature accelerates the rate of both the desired amide bond formation and the undesired racemization.[4]
Solution C: Temperature Control Strategies
-
Lower the Reaction Temperature: Perform the coupling reaction at 0 °C. For particularly sensitive substrates, temperatures as low as -15 °C may be beneficial. While this may slow down the reaction, it will disproportionately decrease the rate of racemization.
-
Controlled Addition: Add the coupling reagent and base to the reaction mixture at a low temperature and allow the reaction to slowly warm to room temperature if necessary.
Potential Cause D: Unsuitable Solvent
The solvent can influence the rates of the competing reaction pathways. Polar aprotic solvents like DMF can sometimes promote racemization.
Solution D: Solvent Selection Guide
-
Less Polar Solvents: Where solubility allows, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Solvent Screening: If racemization persists, a systematic screen of solvents with varying polarities may be necessary to find the optimal medium for your specific substrates.
Issue 2: Inconsistent Stereoselectivity Between Batches
Variability in enantiomeric purity from one run to another often points to issues with reagent quality or procedural inconsistencies.
Potential Cause A: Reagent Quality and Handling
-
Coupling Reagents: Many coupling reagents are sensitive to moisture and can degrade over time.
-
Solvents: Anhydrous conditions are crucial, as water can hydrolyze the activated intermediate and interfere with the reaction.
Solution A: Best Practices for Reagent Management
-
Use Fresh Reagents: Use freshly opened bottles of coupling reagents or store them under an inert atmosphere in a desiccator.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Potential Cause B: Reaction Monitoring and Quenching
Letting the reaction run for an extended period after completion can sometimes lead to an increase in epimerization.
Solution B: Guidelines for Consistent Reaction Execution
-
Monitor Reaction Progress: Closely monitor the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without unnecessary delay.
Part 3: Experimental Protocols
The following protocols provide a starting point for optimizing your thiazolidine-4-carboxamide synthesis to minimize racemization.
Protocol 1: Screening of Coupling Reagents and Bases for Optimal Stereoselectivity
This protocol is designed to efficiently screen different coupling conditions to identify the optimal combination for your specific substrates.
-
Setup: In parallel reaction vessels, dissolve the N-protected thiazolidine-4-carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).
-
Amine Addition: Add the amine component (1.1 eq).
-
Cooling: Cool all reaction vessels to 0 °C in an ice bath.
-
Reagent Addition:
-
Vessel 1 (EDC/HOBt/NMM): Add HOBt (1.2 eq), followed by EDC (1.2 eq) and NMM (1.2 eq).
-
Vessel 2 (HATU/DIPEA): Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Vessel 3 (HATU/NMM): Add HATU (1.2 eq) and NMM (2.0 eq).
-
Vessel 4 (DEPBT/DIPEA): Add DEPBT (1.2 eq) and DIPEA (2.0 eq).
-
-
Reaction: Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature and stir for an additional 2-4 hours, or until completion as determined by LC-MS.
-
Work-up: Quench the reactions and perform a standard aqueous work-up.[15]
-
Analysis: Analyze the crude product from each reaction by chiral HPLC to determine the enantiomeric excess (ee) or diastereomeric ratio (dr).
Protocol 2: Optimized Protocol for Thiazolidine-4-Carboxamide Synthesis Using HATU/NMM
This protocol utilizes a combination of reagents known for low racemization.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected thiazolidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) to the solution and stir for 1-2 minutes.
-
Amine Addition: Add the amine component (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Part 4: Visual Guides and Diagrams
Visual aids to better understand the key concepts and workflows.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for troubleshooting racemization issues.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Acadechem. Available at: [Link]
-
Why Cl-HOBt is the Go-To Additive for Peptide Synthesis. Watson International. Available at: [Link]
-
Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). Peptides. Available at: [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed. Available at: [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Biocomma. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Acadechem. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]
-
Ynamide Coupling Reagents: Origin and Advances. PMC. Available at: [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. ACS Publications. Available at: [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. Available at: [Link]
-
Racemization pathways during amide bond formation. ResearchGate. Available at: [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online. Available at: [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]
-
Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Journal of Kufa for Chemical Sciences. Available at: [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Available at: [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. Available at: [Link]
- WO2005049591A1 - Thiazolidinone amides, thiazolidine carboxylic acid amides, methods of making, and uses thereof. Google Patents.
-
Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. lneya.com [lneya.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identifying common byproducts in N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide synthesis
Welcome to the technical support resource for the synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are successful, reproducible, and efficient.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts. The core of this synthesis is a two-step process: the formation of the 1,3-thiazolidine-4-carboxylic acid ring, followed by an amide coupling reaction. Problems can arise at either stage.
Q1: My reaction yield is significantly lower than expected. What are the most common causes related to byproduct formation?
Low yield is often the result of incomplete reactions or the formation of side products that consume starting materials. The primary suspect is the amide coupling step, which is notoriously sensitive to conditions.
Potential Cause 1: N-Acylurea Formation If you are using a carbodiimide coupling reagent such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), a common byproduct is the corresponding N-acylurea. This occurs when the O-acylisourea intermediate, formed by the activation of the thiazolidine carboxylic acid, undergoes an intramolecular O-to-N acyl transfer before the amine can react.[1] This forms a stable, unreactive byproduct, effectively capping your activated acid.
-
Identification: N-acylureas are often less polar than the starting carboxylic acid and can be detected by TLC or LC-MS. The urea byproducts from DCC (dicyclohexylurea) are poorly soluble and may precipitate from the reaction, while the urea from DIC or water-soluble EDC is easier to remove during workup.[2]
-
Prevention & Solution:
-
Use an Additive: The most effective way to prevent N-acylurea formation is to include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[3] These additives act as "activated ester" traps, reacting with the O-acylisourea intermediate to form a more stable activated ester that is less prone to rearrangement but still highly reactive towards the amine.[2]
-
Control Temperature: Perform the initial activation of the carboxylic acid with the carbodiimide at a low temperature (e.g., 0 °C) before adding your amine (N-ethyl-N-methylamine).[3]
-
Amine Addition: Add the amine to the pre-activated acid mixture promptly. Allowing the activated intermediate to sit for extended periods increases the likelihood of side reactions.[4]
-
Potential Cause 2: Incomplete Activation or Coupling The amide bond formation may simply be stalling. This can be due to suboptimal coupling reagents for this specific substrate, insufficient reaction time, or steric hindrance.
-
Identification: Monitor the reaction closely using TLC or LC-MS to track the consumption of the starting thiazolidine-4-carboxylic acid. If a significant amount remains even after extended reaction times, the coupling is inefficient.
-
Prevention & Solution:
-
Switch Coupling Reagents: If carbodiimides are failing, consider switching to phosphonium salts (like PyBOP) or aminium/uronium salts (like HBTU, TBTU, or HATU).[1] These reagents often show higher efficiency and faster reaction times, though they require the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][5]
-
Optimize Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and, if applicable, the additive.
-
Q2: I'm observing multiple spots on my TLC and extra peaks in my NMR/LC-MS that I can't identify. What are they?
Beyond the N-acylurea byproduct, other side products can arise from the thiazolidine ring itself or from the coupling reagents.
Potential Cause 1: Diastereomers The synthesis of the thiazolidine-4-carboxylic acid precursor, typically from L-cysteine and formaldehyde, establishes a chiral center at the C4 position.[6][7] If a substituted aldehyde is used to form the ring, a second chiral center is created at C2, leading to a mixture of diastereomers (e.g., (2S,4R) and (2R,4R)).[7] These diastereomers often have very similar polarities and can be difficult to separate.
-
Identification: Diastereomers will have the same mass in MS analysis but different retention times in chiral chromatography. In NMR, they will show two distinct sets of signals for the protons near the chiral centers.
-
Prevention & Solution:
-
Use a Prochiral Aldehyde: For the synthesis of the unsubstituted thiazolidine-4-carboxylic acid, formaldehyde is used, which avoids the creation of a second chiral center at C2.[6]
-
Chromatography: If diastereomers are present from a substituted precursor, careful column chromatography with an optimized solvent system may be required for separation.
-
Potential Cause 2: Racemization The chiral center at C4 is susceptible to racemization during the activation step of the amide coupling, particularly when using carbodiimides without additives.[2] The mechanism often involves the formation of a planar oxazolone intermediate.
-
Identification: This can be challenging to detect without chiral analytical methods (e.g., chiral HPLC).
-
Prevention & Solution:
-
Use Additives: HOBt or OxymaPure significantly suppress racemization by avoiding the formation of the oxazolone intermediate.[1][2]
-
Use Low-Racemization Reagents: Coupling reagents like HATU and COMU are specifically designed to minimize racemization.[1]
-
Base Selection: If using a base, choose a weaker, sterically hindered one like DIPEA or N-methylmorpholine (NMM) over stronger bases.[1]
-
Q3: My final product seems unstable and degrades over time. What could be causing this?
The thiazolidine ring, while generally stable, can be susceptible to certain conditions.
Potential Cause: Ring-Chain Tautomerism/Hydrolysis The thiazolidine ring can exist in equilibrium with its open-chain Schiff base (imine) form.[6] This equilibrium can be influenced by pH and solvent. In the presence of water, particularly under acidic or basic conditions, this open-chain form can hydrolyze back to the constituent cysteine and aldehyde precursors, which can then undergo further reactions. The amide bond itself can also be hydrolyzed under harsh acidic or basic conditions.[8]
-
Identification: Degradation can be monitored by reappearance of starting material peaks in NMR or LC-MS analysis of a stored sample.
-
Prevention & Solution:
-
Storage Conditions: Store the final compound as a dry, solid material in a cool, dark, and dry place. If in solution, use aprotic solvents and store at low temperatures (e.g., -20 °C).
-
pH Control: Avoid exposing the compound to strongly acidic or basic conditions during workup and purification. Use mild workup procedures, such as a gentle wash with a saturated sodium bicarbonate solution followed by a brine wash.
-
Frequently Asked Questions (FAQs)
What is the recommended starting material for this synthesis?
The most direct route begins with commercially available (R)-1,3-thiazolidine-4-carboxylic acid (also known as thioproline).[6] This avoids the initial ring-formation step and potential diastereomer issues.
Which amide coupling reagent is best for this reaction?
There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and desired purity. However, a reliable and commonly used combination is DIC with OxymaPure or HOBt .[3][5] This combination is cost-effective, minimizes racemization, and prevents N-acylurea formation.[1][2] For difficult couplings where yields are low, a more powerful reagent like HATU with DIPEA is a strong alternative.[1]
| Coupling Reagent Cocktail | Key Advantages | Potential Issues/Byproducts |
| DIC / HOBt | Cost-effective, suppresses racemization.[2] | Diisopropylurea byproduct (soluble), potential for some N-acylurea if HOBt is omitted.[2] |
| EDC / OxymaPure | Water-soluble urea byproduct, easy to remove during workup.[1][3] | Higher cost than DIC, hygroscopic. |
| HBTU / DIPEA | Fast reaction times, high efficiency.[2] | Byproducts from HOBt, potential for amine capping if excess HBTU is used.[2] |
| HATU / DIPEA | Very high efficiency, extremely low racemization.[1] | High cost. |
How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting carboxylic acid, the amine (if visible), and the final amide product. Typically, the product will be less polar than the starting acid. For example, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol could be effective. Stain with potassium permanganate to visualize the spots. For more precise monitoring, LC-MS is ideal as it can track the disappearance of starting material masses and the appearance of the product mass simultaneously.
What is a standard purification protocol for the final product?
After an aqueous workup to remove the coupling reagents and water-soluble byproducts, the primary method for purification is flash column chromatography on silica gel. A gradient elution, for example, from 20% to 80% ethyl acetate in hexanes, will typically provide good separation of the desired N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide from any remaining starting materials or non-polar byproducts.
Diagrams and Workflows
Overall Synthetic Pathway
Caption: Competing pathways leading to product vs. N-acylurea.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using DIC/HOBt
This protocol describes a representative procedure for the synthesis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide on a 1 mmol scale.
Materials:
-
(R)-1,3-thiazolidine-4-carboxylic acid (1.0 mmol, 1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq)
-
N-ethyl-N-methylamine (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1,3-thiazolidine-4-carboxylic acid (1.0 mmol) and HOBt (1.1 mmol).
-
Add anhydrous DCM (5 mL) and stir the mixture to dissolve/suspend the solids.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DIC (1.1 mmol) dropwise to the cooled mixture.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. This is the "pre-activation" step.
-
Add N-ethyl-N-methylamine (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea. Wash the solid with a small amount of fresh DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x10 mL), saturated NaHCO₃ solution (2x10 mL), and brine (1x10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction? (March 20, 2025). [Link]
-
LibreTexts Chemistry. Chemistry of Amides. (September 24, 2022). [Link]
-
Annals of R.S.C.B. Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (January 5, 2021). [Link]
-
Wikipedia. Thiazolidine. [Link]
-
Royal Society of Chemistry. Chapter 5: Synthesis, Properties, and Biological Applications of 2,4-Thiazolidinediones. (July 24, 2024). [Link]
-
MDPI. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (December 27, 2019). [Link]
-
Life Innovation and Applied New Bio-Science. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (April 20, 2022). [Link]
-
PMC. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
PMC. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (February 4, 2016). [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Topic: High-Resolution NMR Profiling of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Content Type: Methodological Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
Executive Summary: The Rotameric Challenge
In drug discovery, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide represents a critical scaffold, often utilized as a proline isostere to modulate peptide backbone conformation.[1] However, its analysis presents a notorious bottleneck: spectral duplication .
Unlike symmetrical amides (e.g., dimethylamide), the unsymmetrical N-ethyl-N-methyl substitution on the exocyclic amide creates two distinct, slowly exchanging rotamers (E and Z) at ambient temperature.[1] Standard 1D NMR protocols often misinterpret these as impurities, leading to false rejections of pure compounds.
This guide objectively compares the standard analytical approach (Method A) against the advanced variable-temperature (VT) protocol (Method B), demonstrating why the latter is the mandatory standard for this class of molecules.
Part 1: Structural Dynamics & The "Impurity" Illusion[1]
The core issue lies in the restricted rotation of the C(carbonyl)–N(amide) bond (approx. 15–20 kcal/mol barrier).[1] This creates two stable conformers in solution:
-
Rotamer A: N-Methyl group cis to the Carbonyl Oxygen.
-
Rotamer B: N-Ethyl group cis to the Carbonyl Oxygen.
Because the thiazolidine ring itself is chiral (C4), these rotamers are diastereomeric, resulting in two distinct sets of NMR signals.[1]
Visualization: Rotameric Equilibrium
Caption: Logical flow of spectral complexity arising from restricted amide bond rotation. At ambient temperature, the distinct magnetic environments of the E/Z isomers cause signal doubling.
Part 2: Comparative Analysis of Analytical Methods
We compared the performance of routine quality control methods against high-resolution structural profiling.
Method A: Routine 1D 1H NMR (The "Standard")[1]
-
Conditions: 400 MHz, CDCl₃, 298 K.
-
Outcome: The spectrum appears "dirty." The thiazolidine ring protons (H2, H4, H5) appear as complex multiplets or double sets of doublets.[1] The N-methyl group appears as two unequal singlets (approx.[1] ratio 60:40).[1][2]
-
Risk: High probability of flagging the batch for re-purification, wasting time and solvent on a chemically pure substance.
Method B: High-Field VT-NMR (The "Alternative" / Recommended)[1]
-
Conditions: 500/600 MHz, DMSO-d₆, 373 K (100°C).
-
Outcome: Thermal energy overcomes the rotational barrier.[3][4] The exchange rate between rotamers becomes faster than the NMR timescale (
).[1] -
Result: The double peaks coalesce into sharp, single averages. The integration perfectly matches the proton count.[1]
Comparative Data Summary
| Feature | Method A (Routine CDCl₃) | Method B (VT DMSO-d₆) | Interpretation |
| H4 (Methine) | Two triplets (δ 4.75 & 4.[1]90) | Sharp singlet/triplet (δ 4.[1]82) | Rotamer coalescence confirms purity.[1] |
| N-Me Group | Two singlets (δ 2.95 & 3.[1][5]10) | Single singlet (δ 3.[1]02) | Averaging of magnetic environment.[1] |
| N-Et Group | Two multiplet sets | One clear quartet/triplet set | Resolution of splitting overlap.[1] |
| Thiazolidine H2 | Complex AB system (doubled) | Simplified singlet (if fast ring flip) | Ring puckering dynamics also simplified.[1] |
| Conclusion | Ambiguous | Definitive | Method B provides self-validation.[1] |
Part 3: Detailed Spectral Assignment (Representative Data)
The following table provides the expected chemical shift ranges for the resolved rotamers in DMSO-d₆ at ambient temperature (before coalescence), essential for assigning the "split" spectrum.
Table 1: 1H NMR Assignment (500 MHz, DMSO-d₆, 298 K)
| Position | Proton Type | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Multiplicity | Notes |
| 2 | Ring -S-CH₂-N- | 4.35 - 4.45 | 4.25 - 4.35 | AB q or s | Highly sensitive to ring pucker. |
| 4 | Ring -CH-C=O | 4.85 | 5.05 | dd or t | Diagnostic for chiral center integrity.[1] |
| 5 | Ring -S-CH₂-CH- | 3.10 - 3.30 | 3.10 - 3.30 | m | Often overlaps with water/solvent.[1] |
| N-Me | Amide Methyl | 2.95 | 3.12 | s | Key Indicator: Distinct 0.1-0.2 ppm split.[1] |
| N-Et | Methylene (-CH₂-) | 3.35 | 3.55 | q | Overlaps with H5 often.[1] |
| N-Et | Methyl (-CH₃) | 1.05 | 1.15 | t | Distinct triplet sets.[1] |
| NH | Ring Amine (Pos 3) | ~3.5 - 4.0 | ~3.5 - 4.0 | br s | Broad; exchangeable with D₂O.[1] |
> Note: Chemical shifts are representative of 4-substituted thiazolidine amides [1, 2].[1] Exact values vary with concentration and specific stereochemistry (L vs D).
Part 4: Validated Experimental Protocols
To ensure scientific integrity, follow these self-validating protocols.
Protocol 1: The "Coalescence Validation" (VT-NMR)
Use this to prove purity when signals are doubled.[1]
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .
-
Why DMSO? High boiling point (189°C) allows safe heating to 100°C+ without tube pressurization issues common with CDCl₃.[1]
-
-
Baseline Scan: Acquire a standard 1H spectrum at 298 K (25°C).[1] Note the split peaks.[3][6][7]
-
Stepwise Heating:
-
Analysis: Observe the N-methyl singlets. They should broaden (decoalescence) and then merge into a sharp singlet (fast exchange).[1]
-
Cooling: Return to 298 K and re-acquire. The spectrum must return to the original "split" state.
-
Self-Validation: If the spectrum remains simple after cooling, the compound degraded (thermal instability).[1] If it returns to complex, the "impurity" was purely conformational.
-
Protocol 2: 2D NOESY for Rotamer Assignment
Use this to determine which rotamer is which (Spatial proximity).[1]
-
Pulse Sequence: noesygpphp (Phase-sensitive NOESY).
-
Mixing Time: 300–500 ms.
-
Key Correlations:
-
Logic: The group cis to the carbonyl oxygen is spatially trans to the H4 proton (due to the amide plane), showing a weaker NOE. The group trans to the carbonyl is closer to H4. (Note: This depends on the specific pucker, but differential NOE is the standard assignment method [3]).
Part 5: References
-
Gomes, C., et al. (2020).[1] Conformational analysis of thiazolidine-4-carboxylic acid derivatives by NMR and DFT. Journal of Molecular Structure. (Representative methodology for thiazolidine pucker analysis).
-
Pellegrini, N., et al. (1999).[1][8] New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives: Synthesis and Characterization Using NMR Techniques. ChemInform. (Establishes rotameric ratios in thiazolidine amides).[1]
-
Hu, X-G., et al. (2008).[1] NMR and theoretical calculations: a unified view of the cis/trans isomerization of 2-substituted thiazolidines. Journal of Organic Chemistry. (Definitive guide on cis/trans assignment logic).
-
Nanalysis Corp. (2023).[1] Using NMR to observe the restricted rotation in amide bonds. (General principles of amide rotation).
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. azom.com [azom.com]
- 5. Evidence for restricted rotation around amide CO-N bonds comes from NMR s.. [askfilo.com]
- 6. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noveltyjournals.com [noveltyjournals.com]
- 8. New Dipeptides Containing Thiazolidine-4-carboxylic Acid Derivatives : Synthesis and Characterization Using NMR Techniques and X-Ray Data [jstage.jst.go.jp]
Validating Purity of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide via HPLC
Executive Summary
In the development of peptidomimetics and pharmaceutical intermediates, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide represents a specific analytical challenge. Unlike simple organic molecules, this compound possesses two distinct structural features that complicate purity analysis: a labile thiazolidine ring sensitive to oxidation and a tertiary amide bond capable of exhibiting rotational isomerism (rotamers).
This guide objectively compares the industry-standard Reverse Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR) . While qNMR offers absolute quantification, this guide demonstrates why a thermally-controlled RP-HPLC method is the superior choice for routine purity validation and impurity profiling, provided specific "rotamer-coalescing" parameters are applied.
The Technical Challenge: Rotamers & Ring Stability
Before selecting a method, researchers must understand why standard protocols fail for this molecule.
The Rotamer Trap
The N-ethyl-N-methyl amide moiety creates a tertiary amide bond with a high rotational energy barrier (approx. 15–20 kcal/mol). At ambient temperatures (20–25°C), the interconversion between cis and trans conformers is slow on the NMR and HPLC timescale.
-
Symptom: A pure sample appears as two distinct peaks (or a split peak with a "saddle") in the chromatogram.[1]
-
False Failure: Analysts often misidentify the second rotamer as a diastereomeric impurity or a synthesis byproduct.
Thiazolidine Instability
The sulfur atom in the 1,3-thiazolidine ring is prone to oxidation, forming sulfoxides (
Comparative Analysis of Analytical Methods
The following table contrasts the three primary methodologies available for validating this specific carboxamide.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC (Recommended) | Method B: HILIC | Method C: qNMR |
| Primary Mechanism | Hydrophobic interaction (C18) | Polar partitioning | Nuclear spin resonance |
| Rotamer Handling | Excellent (via Column Heating) | Poor (Temperature limits of columns) | Good (via High-Temp NMR) |
| Impurity Profiling | Superior (Separates sulfoxides/hydrolysis products) | Good for polar impurities only | Poor (Low sensitivity for <0.1% impurities) |
| Sensitivity (LOD) | High (UV @ 210-220 nm) | Medium (MS preferred) | Low (mg quantities needed) |
| Throughput | High (10–15 min run) | Medium (Long equilibration) | Low (Data analysis intensive) |
| Cost per Run | Low | Medium | High (Deuterated solvents) |
Why RP-HPLC Wins
While qNMR is the gold standard for absolute assay (mass balance), it cannot easily detect trace impurities at the 0.05% level required by ICH guidelines. HILIC is useful if the molecule is extremely polar, but thiazolidine carboxamides generally retain well on C18. RP-HPLC , when optimized with temperature control, offers the best balance of resolution, sensitivity, and robustness.
Optimized Protocol: Thermally Controlled RP-HPLC
This protocol is designed to coalesce rotamers into a single sharp peak while separating potential oxidative impurities.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Rationale: End-capping reduces silanol interactions with the amide nitrogen.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Rationale: Acidic pH suppresses ionization of the carboxylic/amide features and stabilizes the thiazolidine ring against hydrolysis.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 215 nm (Amide bond absorption) and 254 nm.
-
Temperature (CRITICAL): 45°C to 55°C .
-
Rationale: Elevated temperature increases the rate of rotation around the amide bond, causing the split rotamer peaks to coalesce into a single, quantifiable peak.
-
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 12.0 | 40 | 60 | Elution of main peak |
| 15.0 | 5 | 95 | Wash (remove lipophilic dimers) |
| 17.0 | 95 | 5 | Re-equilibration |
Visualizing the Workflow
Diagram 1: The Rotamer-Temperature Relationship
This diagram illustrates the mechanistic logic behind using elevated temperature in the HPLC method.
Caption: Effect of column temperature on amide bond rotation kinetics and resulting peak shape.
Validation Strategy (ICH Q2 R1)
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Specificity (Stress Testing)
You must demonstrate that the method separates the active peak from degradation products.
-
Oxidative Stress: Treat sample with 3%
for 2 hours.-
Expected Result: Formation of early-eluting sulfoxide peak (more polar).
-
-
Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH.
-
Warning: Thiazolidines are sensitive to ring opening in base; this confirms the method can detect ring-opened byproducts.
-
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria:
.
Diagram 2: Validation Decision Tree
This workflow guides the scientist through the validation process.
Caption: Step-by-step decision tree for validating the HPLC method against ICH guidelines.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland, 2005. [Link]
-
Geffe, M., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 701–706.[5] [Link]
-
Piechocka, J., et al. "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma."[3] Scientific Reports, vol. 14, 2024. [Link]
-
Bustillo Trueba, P., et al. "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids."[6] Journal of Agricultural and Food Chemistry, 2018. [Link]
Sources
- 1. Rotational isomers by HPLC - Chromatography Forum [chromforum.org]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative biological assay data for thiazolidine analogs
Comparative Biological Profiling of Thiazolidine Analogs: Anticancer, Antimicrobial, and Metabolic Modulators
Executive Summary & Scaffold Significance
The thiazolidine scaffold—specifically its 2,4-dione (TZD) and 4-one derivatives—remains a cornerstone in medicinal chemistry due to its electronic versatility. While historically synonymous with PPAR-(\gamma) agonism in Type 2 Diabetes (e.g., Rosiglitazone), recent structural modifications have unlocked potent chemotherapeutic and antimicrobial profiles.
This guide provides an objective, data-driven comparison of emerging thiazolidine analogs. We move beyond generic descriptions to analyze specific Structure-Activity Relationships (SAR), supported by quantitative assay data (IC({50}), MIC, EC({50})) and validated experimental protocols.
Comparative Assay I: Anticancer Cytotoxicity
Target Mechanism: EGFR Kinase Inhibition & Apoptosis Induction. Recent analogs fusing the thiazolidine-4-one core with benzofuran or pyrazole moieties have demonstrated superior cytotoxicity compared to standard chemotherapeutics like Doxorubicin, particularly in resistant cell lines.
Mechanistic Pathway (EGFR Signaling)
Figure 1: Proposed mechanism of action for thiazolidine-4-one analogs inhibiting EGFR phosphorylation, leading to apoptosis.
Caption: Thiazolidine analogs competitively inhibit EGFR, suppressing PI3K/Akt and shifting the Bax/Bcl-2 ratio toward apoptosis.
Comparative Data: HeLa Cell Line (Cervical Cancer)
The following data compares novel benzofuran-thiazolidine hybrids against Doxorubicin. Note the impact of halogen substitution on potency.[1][2][3]
| Compound ID | Substituent (R) | IC(_{50}) (µM) | Potency vs. Control |
| HC 1 | 2,4-Dichlorobenzylidene | 0.6 ± 0.1 | 1.8x More Potent |
| HC 2 | 4-Bromobenzylidene | 1.0 ± 0.2 | Equipotent |
| HC 3 | Unsubstituted Phenyl | 2.2 ± 0.3 | 0.5x Potency |
| Doxorubicin | (Standard Control) | 1.1 ± 0.2 | Reference |
Data Source: Synthesized from Abbas & El-Karim et al. (See Ref 1).
Validated Protocol: MTT Cell Viability Assay
Objective: Determine metabolic activity as an indicator of cell viability.
-
Seeding: Plate HeLa cells (ATCC CCL-2) at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h at 37°C/5% CO(_2). -
Treatment: Dissolve thiazolidine analogs in DMSO (stock). Dilute serially (0.1–100 µM) in media. Ensure final DMSO < 0.1%. Add to wells; incubate 48h.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h (dark) until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake 15 min.
-
Quantification: Measure Absorbance (OD) at 570 nm using a microplate reader.
-
Calculation:
Fit data to a sigmoidal dose-response curve to derive IC({50}).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
Comparative Assay II: Antimicrobial Activity
Target Mechanism: MurB Inhibition (Peptidoglycan Synthesis). 2,3-diaryl-thiazolidin-4-ones have shown remarkable efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), often outperforming beta-lactams which MRSA resists.
Experimental Workflow
Figure 2: CLSI-compliant Broth Microdilution Workflow for MIC determination.
Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Comparative Data: Antibacterial Efficacy (MIC)
Comparison of novel thiazolidin-4-one derivative (Cmpd 5) against standard antibiotics.
| Organism | Strain | Cmpd 5 (mg/mL) | Ampicillin (mg/mL) | Interpretation |
| MRSA | ATCC 43300 | 0.008 | >0.128 | Superior (Resistant Strain) |
| P. aeruginosa | ATCC 27853 | 0.015 | 0.032 | 2x More Potent |
| E. coli | ATCC 25922 | 0.030 | 0.008 | Less Potent |
Data Source: Synthesized from comparison of 2,3-diaryl-thiazolidin-4-ones (See Ref 2).
Expert Insight: The high potency against MRSA suggests these analogs bypass PBP2a binding (the mechanism of MRSA resistance), likely targeting the cytoplasmic MurB enzyme instead.
Comparative Assay III: PPAR-(\gamma) Activation
Target: Nuclear Receptor Agonism (Metabolic Regulation). A critical distinction in modern TZD development is separating receptor activation from therapeutic efficacy . High-affinity binding does not always equal better antidiabetic outcomes and often correlates with side effects (weight gain/edema).
Comparative Data: Activation vs. Efficacy
This table highlights the "partial agonist" paradox using NC-2100, a safer alternative to full agonists like Pioglitazone.
| Compound | PPAR-(\gamma) Transactivation (Fold Induction) | EC(_{50}) (µM) | Glucose Lowering (In Vivo) | Side Effect Profile |
| Rosiglitazone | ~60x (Full Agonist) | 0.04 | High | High (Edema/Weight) |
| Pioglitazone | ~40x (Full Agonist) | 0.50 | High | Moderate |
| NC-2100 | ~5x (Weak/Partial) | >10.0 | High | Low (Reduced Weight Gain) |
Data Source: Synthesized from Ohsumi et al. (See Ref 3).
Validated Protocol: Luciferase Reporter Assay
Objective: Quantify nuclear receptor transcriptional activity.
-
Transfection: Co-transfect HEK293T cells with:
-
Expression plasmid (GAL4-PPAR(\gamma)-LBD).
-
Reporter plasmid (UAS-Luciferase).
-
Internal control (Renilla luciferase).
-
-
Treatment: 24h post-transfection, treat cells with TZD analogs (1 nM – 10 µM) for 24h.
-
Lysis: Lyse cells using Passive Lysis Buffer (Promega).
-
Detection: Use Dual-Luciferase Reporter Assay System.
-
Inject Luciferin (\rightarrow) Measure Firefly luminescence (Experimental).
-
Inject Stop & Glo (\rightarrow) Measure Renilla luminescence (Normalization).
-
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response.
References
-
Abbas, H. S., & El-Karim, S. S. (2015).[4] Synthesis and biological evaluation of novel thiazolidine-4-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 23(13), 3221–3227.[4] [4]
-
Kritikos, A., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1867.
-
Ohsumi, J., et al. (2000). A New Thiazolidinedione, NC-2100, Which Is a Weak PPAR-gamma Activator, Exhibits Potent Antidiabetic Effects. Endocrinology, 141(9), 3330–3338.
-
El-Adl, K., et al. (2024).[2][4] Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Omega, 9(4), 4123–4145.
Sources
Elemental analysis benchmarks for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Publish Comparison Guide: Elemental Analysis Benchmarks for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Executive Summary & Technical Context
Compound Identity: N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
Molecular Formula:
In the drug development pipeline, thiazolidine-4-carboxamide derivatives are critical scaffolds, often functioning as peptidomimetic precursors or proline isosteres.[1][2] However, their validation presents a unique analytical challenge: the coexistence of a sulfur-containing heterocycle with a tertiary amide side chain creates susceptibility to oxidation and hygroscopicity.
This guide establishes the Elemental Analysis (EA) benchmarks for this specific compound. Unlike generic Certificates of Analysis (CoA), we compare the "Gold Standard" Combustion Analysis against orthogonal rapid-screening methods, providing the exact theoretical tolerances required for pharmaceutical-grade acceptance.[1]
The Benchmark: Theoretical vs. Experimental Tolerances
For a research-grade sample to be deemed "pure" (>98%), it must meet strict elemental composition limits.[1][2] The following table contrasts the Theoretical Benchmark (Free Base) against the Acceptable Experimental Range (based on the standard Journal of Organic Chemistry tolerance of
Table 1: Elemental Composition Benchmarks
| Element | Theoretical Mass % (Free Base) | Acceptable Range ( | Common Failure Mode (Impurity) |
| Carbon (C) | 48.25% | 47.85% – 48.65% | Low C: Trapped inorganic salts or water.[1] |
| Hydrogen (H) | 8.10% | 7.70% – 8.50% | High H: Residual solvent (Ethanol/Water).[1] |
| Nitrogen (N) | 16.08% | 15.68% – 16.48% | Low N: Incomplete amidation or hydrolysis.[1] |
| Sulfur (S) | 18.40% | 18.00% – 18.80% | Low S: Oxidation to sulfoxide ( |
Expert Insight (The Salt Trap): Thiazolidines are frequently isolated as Hydrochloride Salts (
) to improve stability.[1] If your EA results show drastic deviation (e.g., C39.9%), do not discard the batch. Recalculate for the HCl salt ( , MW: 210.72).[1]
Comparative Methodology: Choosing the Right Protocol
We compare three distinct analytical workflows. For drug development, Method A is the mandatory release criterion, while Method B and C serve as in-process controls.
Method A: Automated Combustion Analysis (CHNS)
-
Role: The "Gold Standard" for final purity validation.
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment.[1][2]
-
Critical Protocol for Thiazolidines:
-
Sulfur Handling: Standard CHN analyzers may suffer from sulfur interference (forming
).[1] Ensure the instrument is equipped with a tungsten oxide ( ) or copper reduction column to quantitatively convert sulfur gases and prevent interference with the Nitrogen detector. -
Drying: This carboxamide is hygroscopic.[1][2] Samples must be dried in a vacuum desiccator over
for 24 hours prior to weighing.
-
-
Verdict: Required for publication and biological assay release.
Method B: High-Resolution Mass Spectrometry (HRMS)
-
Role: Identity Confirmation (Orthogonal).
-
Performance: Confirms the molecular formula (
) with <5 ppm mass error.[1] -
Limitation: HRMS cannot quantify bulk purity. It will detect the correct ion even in a 50% pure sample.
-
Verdict: Excellent for identity, useless for purity benchmarking without HPLC.
Method C: Quantitative NMR (qNMR)
-
Role: Rapid Purity Screening.
-
Protocol: Use an internal standard (e.g., Maleic Acid or TCNB) with a relaxation delay (
) .[1] -
Advantage: Detects trapped solvents (Ethanol, DCM) that skew EA results.[1]
-
Verdict: Use to troubleshoot failed EA results.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for validating N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide, specifically addressing the "Salt vs. Free Base" ambiguity common in this synthesis.
Figure 1: Analytical decision tree for validating thiazolidine carboxamide derivatives, prioritizing salt form verification.
Experimental Protocol: Handling Sulfur-Rich Samples
To replicate the benchmark results, follow this specific protocol designed to mitigate sulfur interference.
-
Sample Prep: Weigh 2.0 – 3.0 mg of dried sample into a tin capsule. Add approx. 5 mg of Vanadium Pentoxide (
) .[1]-
Why?
acts as an oxidation catalyst, ensuring complete combustion of the refractory sulfur-carbon bonds in the thiazolidine ring [1].
-
-
Combustion: Operate the furnace at 1050°C (higher than the standard 950°C).
-
Why? High temperature prevents the formation of soot which traps Nitrogen, a common cause of low N-values in heterocycles.
-
-
Calibration: Calibrate using a sulfur-containing standard, such as Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%).[1]
-
Why? Using a standard without sulfur (like Acetanilide) can lead to bias in the Sulfur response factor [2].
-
References
-
ASTM International. (2020).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: Thiazolidine-4-carboxylic acid derivatives.[1][2][3][4][5] Retrieved from [Link][1]
Sources
- 1. PubChemLite - N-(2-ethyl-2-methyl-4-oxo-thiazolidin-3-yl)-6-methyl-imidazo[2,1-b]thiazole-5-carboxamide (C13H16N4O2S2) [pubchemlite.lcsb.uni.lu]
- 2. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C5H9NO2S | CID 427138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, in-depth technical information and procedural guidance for the safe handling of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide. As your partner in research, we aim to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community. This document is structured to offer not just a set of rules, but a clear understanding of the principles behind them, empowering you to work safely and effectively.
Understanding the Hazard: A Proactive Approach to Safety
N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is a compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation.[1] |
The causality behind these classifications lies in the chemical nature of the compound and its interaction with biological systems. The presence of a thiazolidine ring and a carboxamide group can lead to reactivity with biological macromolecules, necessitating a comprehensive protective strategy.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your primary defense against exposure. The following recommendations are based on established safety standards and the specific hazard profile of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide.
Hand Protection: The First Line of Defense
Directive: Wear protective gloves.[1]
Rationale and Best Practices:
-
Material Selection: Choose gloves made of a material resistant to chemicals. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data for related chemical structures if available.
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Double Gloving: For procedures with a higher risk of splashing or prolonged handling, consider wearing two pairs of gloves. This provides an additional layer of protection.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin to prevent cross-contamination.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Directive: Wear safety glasses with side-shields. In situations with a higher risk of splashing, a face shield should be used in addition to safety glasses.
Rationale and Best Practices:
-
Impact and Splash Resistance: Standard prescription glasses do not offer adequate protection. Safety glasses must conform to recognized standards (e.g., ANSI Z87.1 in the United States, EN 166 in Europe) to ensure they provide sufficient impact and splash resistance.[2]
-
Full Coverage: The use of a face shield provides broader protection for the entire face from splashes of the chemical or contaminated materials.
Body Protection: A Barrier Against Contamination
Directive: Wear protective clothing.
Rationale and Best Practices:
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement to protect your skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For tasks involving larger quantities of the compound or a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Material: Ensure that the protective clothing is made from a material appropriate for the chemicals being handled.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Directive: Use only in a well-ventilated area.[2][3] If engineering controls are not sufficient to maintain exposure below recommended limits, or if you experience respiratory irritation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Rationale and Best Practices:
-
Engineering Controls First: The primary method for controlling inhalation exposure is to work in a properly functioning chemical fume hood.
-
Respirator Selection: If a respirator is necessary, the type should be selected based on a formal risk assessment. For particulates, a respirator with a P95 or P100 filter may be appropriate. For vapors, a cartridge specific for organic vapors would be required.
-
Fit Testing and Training: Proper fit and training are essential for a respirator to be effective. Ensure you have been fit-tested and trained in the correct use, maintenance, and limitations of the selected respirator.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and accidents.
Pre-Operational Checklist
-
Information Review: Read and understand the Safety Data Sheet (SDS) for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide.[1]
-
Work Area Preparation: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Donning: Put on all required PPE before handling the chemical.
Handling Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation of any dust or aerosols.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
Workflow Diagram
Caption: A logical workflow for the safe handling of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Directive: Dispose of contents/container to an approved waste disposal plant.[2][3] Do not let this chemical enter the environment.[2][3]
Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide waste, including contaminated weighing paper and disposable labware, in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name: "N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide" and the appropriate hazard symbols.
-
Secure Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Disposal Pathway
Caption: The proper disposal pathway for waste containing N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response can significantly mitigate the consequences.
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] Seek medical attention if you feel unwell.[2][3]
-
Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting. Seek immediate medical attention.[1][2]
In Case of a Spill
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Your commitment to safety is integral to the integrity and success of your scientific endeavors.
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
